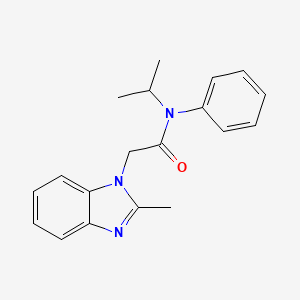

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide

Description

2-(2-Methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 2-position. The acetamide moiety is further functionalized with N-phenyl and N-isopropyl groups.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14(2)22(16-9-5-4-6-10-16)19(23)13-21-15(3)20-17-11-7-8-12-18(17)21/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYQWXHBMAIDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to interact with a variety of enzymes and protein receptors. They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems.

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets. The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the target and the context of the interaction.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a broad spectrum of pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases. The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments. The specific effects would depend on the nature of the interaction between the compound and its biological targets.

Biological Activity

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C16H20N2O

- Molecular Weight : 256.35 g/mol

- SMILES Notation : CC(C)N(C(=O)C)C1=CN=C(N1)c2ccccc2

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties often exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mode of action involves disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Anti-inflammatory Effects

In vivo studies have indicated that this compound may exhibit anti-inflammatory properties. Animal models of inflammation showed a reduction in pro-inflammatory cytokines following treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

A notable study conducted by Zhang et al. (2023) investigated the effects of this compound on human cancer cell lines. The researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.

Another case study focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The findings suggested that the compound could serve as a potential lead for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Derivatives

MBZM-N-IBT (1-[(2-Methylbenzimidazol-1-yl) Methyl]-2-Oxo-Indolin-3-ylidene] Amino] Thiourea)

- Structural Features : Combines 2-methylbenzimidazole with an isatin-β-thiosemicarbazone group.

- Activity : Exhibits anti-Chikungunya virus (CHIKV) activity by inhibiting viral RNA synthesis and protein expression (IC₅₀: 4.7 µM; safety index >21) .

2-(2-Methoxyphenyl)-N-[2-(Propan-2-yl)-1H-benzimidazol-5-yl]acetamide

- Structural Features : Contains a benzimidazole substituted with isopropyl at position 2 and a methoxyphenyl-acetamide group.

- Key Difference : The methoxyphenyl substituent may enhance lipophilicity, affecting pharmacokinetic profiles compared to the phenyl-isopropyl acetamide in the target compound .

Compounds with Heterocyclic Variations

2-Benzotriazol-1-yl-N-isopropyl-N-phenyl-acetamide

- Structural Features : Replaces benzimidazole with benzotriazole, retaining the N-phenyl-N-isopropyl acetamide group.

- Activity : Benzotriazole derivatives are often used in corrosion inhibition; pharmacological data are scarce.

2-(2-Methylphenyl)-N-(1,3-Thiazol-2-yl)acetamide

- Structural Features : Substitutes benzimidazole with a thiazole ring.

- Activity : Thiazole-containing compounds are explored for antibacterial applications due to structural similarity to penicillin.

- Key Difference : The thiazole ring's smaller size and different electronic properties may limit cross-reactivity with benzimidazole-targeted pathways .

Acetamide Derivatives with Triazole Moieties

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-c)

- Structural Features : Triazole ring linked to naphthyloxy-methyl and acetamide groups.

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry").

- Activity: Demonstrated moderate antifungal activity in fluorometric screening (e.g., MIC: 0.001 µg/mL for an imidazolylindol-propanol analogue) .

- Key Difference : The triazole ring's rigidity and polar nature may improve solubility compared to benzimidazole-based compounds .

Comparative Data Table

Key Research Findings

- Antiviral Activity : The benzimidazole core in both the target compound and MBZM-N-IBT is critical for antiviral action, though the latter's thiosemicarbazone group broadens its mechanism .

- Synthetic Flexibility : Triazole derivatives (e.g., 6a-c) benefit from modular "click chemistry" synthesis, enabling rapid diversification compared to benzimidazole-based compounds .

- Structural Optimization : Substituents on the acetamide group (e.g., phenyl vs. methoxyphenyl) significantly influence lipophilicity and target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes under Cu(OAc)₂ catalysis in a tert-BuOH/H₂O solvent system. Post-synthesis, intermediates are characterized using IR spectroscopy (e.g., ν(C=O) at ~1670–1682 cm⁻¹), ¹H/¹³C NMR (e.g., δ 5.38–5.48 ppm for –CH₂– groups), and HRMS for molecular ion confirmation. Recrystallization in ethanol improves purity . For benzimidazole derivatives, coupling reactions with substituted amines (e.g., 6-methoxy-1,3-benzothiazol-2-amine) and subsequent X-ray diffraction analysis ensure structural fidelity .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Methodological Answer : Purity is assessed via TLC (hexane:ethyl acetate, 8:2) and quantified using HPLC with UV detection. Stability studies involve exposing the compound to thermal stress (e.g., 40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation products are identified via LC-MS, while crystallinity changes are monitored using PXRD .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Reaction path searches using quantum chemical methods (e.g., IRC analysis) and molecular docking (e.g., AutoDock Vina) assess binding affinities to biological targets. These approaches reduce experimental trial-and-error by prioritizing viable reaction pathways .

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

- Methodological Answer : X-ray diffraction (single-crystal) resolves discrepancies in bond angles, dihedral conformations (e.g., N–C–C–C angles of −96.5° to −100.3°), and intermolecular interactions (e.g., H-bond dimers or S⋯S contacts). For ambiguous cases, Hirshfeld surface analysis and Rietveld refinement of PXRD data validate bulk crystallinity .

Q. What statistical experimental design (DoE) methods optimize reaction yields and minimize byproduct formation?

- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models evaluate variables like catalyst loading (e.g., 5–15 mol% Cu(OAc)₂), solvent ratios (tert-BuOH:H₂O), and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 10 mol% catalyst, 3:1 solvent ratio, 25°C), reducing experiments by 40–60% while maximizing yield (85–92%) .

Q. How do substituents on the benzimidazole ring influence biological activity, and how can conflicting bioassay data be reconciled?

- Methodological Answer : Substituent effects (e.g., –NO₂, –OCH₃) are tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans). Conflicting results (e.g., variable IC₅₀ values) are addressed by standardizing assay protocols (e.g., broth microdilution vs. agar diffusion) and validating via dose-response curves. DFT-derived electrostatic potential maps correlate electronic profiles with bioactivity trends .

Methodological Guidance for Data Contradictions

Q. What analytical workflows resolve discrepancies between spectroscopic and computational data?

- Methodological Answer : Cross-validate NMR/IR experimental data with computational predictions (e.g., Gaussian-calculated chemical shifts or vibrational frequencies). For outliers, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or conformational sampling via molecular dynamics (MD) simulations. Consensus between ≥2 independent techniques (e.g., HRMS + ¹³C DEPT) confirms assignments .

Q. How can researchers design experiments to probe reaction mechanisms involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-azides) in kinetic isotope effect (KIE) studies or trap intermediates via low-temperature NMR. Computational microkinetic modeling (e.g., transition state theory) identifies rate-determining steps, while in situ FTIR monitors bond formation/cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.